molecular formula C14H20FN3O B13296216 N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide

N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide

Cat. No.: B13296216
M. Wt: 265.33 g/mol
InChI Key: PRVZSTCIIUPWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a 4-fluorophenyl group attached to the carboxamide nitrogen and a methylaminomethyl substituent at the 4-position of the piperidine ring.

Properties

Molecular Formula

C14H20FN3O

Molecular Weight

265.33 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(methylaminomethyl)piperidine-1-carboxamide

InChI

InChI=1S/C14H20FN3O/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13/h2-5,11,16H,6-10H2,1H3,(H,17,19)

InChI Key

PRVZSTCIIUPWBD-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide typically involves:

  • Construction or functionalization of the piperidine core.
  • Introduction of the 4-fluorophenyl group at the nitrogen or carbamate position.
  • Installation of the methylaminomethyl substituent at the 4-position of the piperidine ring.
  • Formation of the carboxamide linkage.

Detailed Preparation Methods

Starting Materials and Intermediates

A key intermediate often used is tert-butyl piperidine-4-carboxylate derivatives, which allow selective functionalization at the 4-position of the piperidine ring while protecting the nitrogen as a carbamate. This intermediate can be prepared or purchased commercially and serves as a versatile scaffold for further modifications.

N-Alkylation and Reductive Amination

One common route involves N-alkylation of the piperidine nitrogen or the carbamate nitrogen with 4-fluorophenyl-containing reagents under basic conditions, such as potassium carbonate in acetonitrile or ethanol. This step introduces the 4-fluorophenyl moiety onto the piperidine scaffold.

The methylaminomethyl substituent at the 4-position is typically installed via reductive amination. For example, the 4-piperidone intermediate or 4-formylpiperidine derivatives are reacted with methylamine or related amines in the presence of reducing agents to yield the 4-[(methylamino)methyl] substituent.

Carbamate Formation and Deprotection

The carboxamide group is introduced by converting the piperidine nitrogen into a carbamate using reagents such as tert-butyl chloroformate or carbonyldiimidazole, followed by coupling with the 4-fluorophenyl amine or related derivatives.

Deprotection of the tert-butyl carbamate under acidic conditions (e.g., trifluoroacetic acid) yields the free amine, which can then be further functionalized or purified.

Representative Synthetic Procedure (Based on Literature)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 N-Alkylation of tert-butyl piperidine-4-carboxylate with 4-fluorophenylmethyl bromide K2CO3, acetonitrile, reflux 19–69 Variable yield depending on substituents
2 Reductive amination of 4-piperidone intermediate with methylamine NaBH3CN or similar reductant, MeOH 60–70 Efficient installation of methylaminomethyl group
3 Carbamate formation at piperidine nitrogen tert-Butyl chloroformate, base (DIPEA), DCM 85–98 High yield with mild conditions
4 Boc deprotection Trifluoroacetic acid (TFA), room temperature Quantitative Prepares free amine for final coupling
5 Final coupling to form carboxamide EDC, HOBt, DIPEA, DCM 60–90 Amidation step to attach 4-fluorophenyl group

Reaction Conditions and Optimization

Bases and Solvents

  • Potassium carbonate is widely used as a base for N-alkylation reactions, often in polar aprotic solvents like acetonitrile or ethanol.
  • Cesium fluoride has been employed to facilitate nucleophilic substitutions in N,N-dimethylacetamide at elevated temperatures (~85 °C).

Temperature and Time

  • Reactions are typically conducted at reflux or elevated temperatures (70–105 °C) to drive alkylation and substitution reactions to completion.
  • Reaction times vary from 12 to 24 hours depending on the step and scale.

Purification

  • Workup procedures include aqueous washes with sodium hydroxide, water, and brine to remove impurities.
  • Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used before concentration.
  • Final products are purified by column chromatography or crystallization, often yielding solids with defined melting points.

Full Research Findings and Yields Summary

Compound/Step Yield (%) Key Observations Reference
N-Alkylation intermediate 19–69 Yield depends on substitution pattern and base used
Reductive amination product ~60 Efficient methylaminomethyl installation
Carbamate formation 85–98 High yield, mild conditions
Boc deprotection Quantitative Clean removal of protecting group
Final amidation 60–90 Efficient coupling with 4-fluorophenyl amines

Alternative Synthetic Routes

Reduction of Tetrahydropyridine Intermediates

Patents describe the preparation of 4-(4'-fluorophenyl)-piperidines by reduction of 1,2,3,6-tetrahydropyridine intermediates using formaldehyde and subsequent reduction steps to introduce hydroxymethyl groups, which can then be functionalized further.

Sulfoxide Oxidation

Oxidation of sulfide moieties on aminopiperidine analogues with hydrogen peroxide in acetic acid and methanol has been used to generate sulfoxide analogues, which may serve as intermediates for further functionalization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / ID Substituent at Piperidine 4-Position Aryl Group on Carboxamide Key Functional Groups Evidence Source
Target Compound Methylaminomethyl 4-Fluorophenyl -NHCH₃, -F N/A
N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 5) Benzodiazolyl 4-Fluorophenyl Benzodiazolyl, -F
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide HCl (Compound 6) Aminoethyl 4-Fluorophenyl -NH₂, -F
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide Acetyl 4-Chloro-2-fluorophenyl -COCH₃, -Cl, -F
AZD5363 (Clinical Candidate) Pyrrolopyrimidine 4-Chlorophenyl Pyrrolopyrimidine, -Cl

Key Observations :

  • Substituent Diversity: The target compound’s methylaminomethyl group distinguishes it from analogues with bulkier substituents (e.g., benzodiazolyl in or pyrrolopyrimidine in ), which may influence receptor binding or metabolic stability.
  • Aryl Group Modifications : Fluorine substitution is common (e.g., 4-fluorophenyl in ), but chloro or difluoro variants (e.g., ) alter electronic properties and lipophilicity.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Properties

Compound Name / ID Molecular Weight (g/mol) LogP (Predicted) Key Pharmacological Activity Evidence Source
Target Compound ~263.3 ~1.8 Hypothesized kinase or receptor modulation N/A
Compound 5 (Benzodiazolyl analogue) 350.18 ~2.5 Inhibitor of 8-Oxo (specific target undefined)
Compound 6 (Aminoethyl analogue) 387.86 ~1.2 TAAR1 agonist candidate
AZD5363 465.5 ~2.9 Akt kinase inhibition, antitumor activity

Key Insights :

  • LogP Trends: The target compound’s methylaminomethyl group may enhance solubility compared to more lipophilic analogues like AZD5363.

Biological Activity

N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide, also known by its CAS number 1284866-34-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores the compound's biological activity through various studies, including structure-activity relationship (SAR) analyses, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a 4-fluorophenyl group and a methylamino group. The presence of the fluorine atom is significant as it can affect the compound's lipophilicity and receptor binding properties.

1. Calcium Channel Modulation

Research indicates that derivatives of piperidine-based compounds exhibit inhibitory activity against T-type calcium channels. A study synthesized various derivatives and found that certain substitutions at the benzylic position significantly enhanced their inhibitory effects on these channels. Specifically, compounds with an isopropyl substituent showed potent activity, which was linked to their ability to lower blood pressure in animal models without causing reflex tachycardia—an adverse effect commonly associated with traditional L-type calcium channel blockers .

2. Neurological Implications

The compound has been evaluated for its potential in treating neurological disorders. In particular, it has been suggested as a candidate for addressing conditions such as Alzheimer’s disease and Lewy Body dementia due to its action on muscarinic receptors. The modulation of these receptors may help alleviate cognitive deficits associated with these disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into how structural modifications influence biological activity. For instance, variations in the alkyl substituents at the nitrogen atom of the piperidine ring were shown to impact both the potency and selectivity of these compounds against specific targets. The fluorine substitution on the phenyl ring was also noted to enhance receptor affinity and selectivity .

Case Study: Antihypertensive Effects

In a controlled study involving spontaneously hypertensive rats, oral administration of this compound resulted in significant reductions in blood pressure. This effect was attributed to its action on T-type calcium channels, which are crucial in vascular smooth muscle contraction. The absence of reflex tachycardia further supports its potential as a safer alternative to existing antihypertensive medications .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

Compound NameCalcium Channel ActivityNeurological ApplicationBlood Pressure Effect
This compoundPotent InhibitorAlzheimer's DiseaseSignificant Reduction
MibefradilPotent InhibitorLimited Neurological UseReflex Tachycardia
Other Piperidine DerivativeVariablePotential ApplicationsMixed Results

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and sulfonamide formation. Key steps include:

  • Methylamino methylation : Use of DMF as a solvent and triethylamine as a base to facilitate nucleophilic substitution .
  • Carboxamide formation : Optimized via coupling reagents like HATU or EDCI in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purity enhancement : Column chromatography (silica gel, eluent: 10% MeOH in CH₂Cl₂) and recrystallization (ethanol/water) improve yield (>75%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (ACN/water gradient) assesses purity (>98%) and detects intermediates .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorophenyl substitution at δ 7.2–7.4 ppm, piperidine protons at δ 2.8–3.5 ppm) .
  • X-ray crystallography : Resolves conformational details (e.g., chair conformation of the piperidine ring, N-pyramidalization) .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved target specificity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs). For example, fluorophenyl groups show π-π stacking with tyrosine residues in kinase binding pockets .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values to prioritize analogs .
  • Bioisosteric replacement : Replace the methylamino group with cyclopropylamine to enhance metabolic stability while retaining activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across assays)?

  • Methodological Answer :

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions that skew dose-response curves .
  • Solubility correction : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cellular assays .

Q. How does the compound’s conformational flexibility influence its interaction with biological targets?

  • Methodological Answer :

  • Dynamic NMR : Track piperidine ring puckering (e.g., chair-to-boat transitions) in solution to correlate flexibility with binding kinetics .
  • Cryo-EM studies : Resolve ligand-receptor complexes (e.g., with serotonin receptors) to identify critical hydrogen bonds (e.g., carboxamide NH to Asp114) .
  • Free-energy perturbation (FEP) : Quantify energy changes during conformational shifts using MD simulations (e.g., NAMD/GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.